molecular formula C19H15N5O B2753942 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea CAS No. 862811-88-9

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea

Cat. No.: B2753942
CAS No.: 862811-88-9
M. Wt: 329.363
InChI Key: LWYGKOPWCTYUTD-UHFFFAOYSA-N
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Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .

Scientific Research Applications

Synthesis and Optical Properties

A study by Volpi et al. (2017) discussed the synthesis of imidazo[1,5-a]pyridine derivatives, closely related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea. These compounds exhibit notable optical properties, such as large Stokes' shifts and variable quantum yields, making them potentially useful in materials science for creating luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

Ladani et al. (2009) synthesized derivatives of imidazo[1,2-a]pyridine, investigating their antibacterial and antifungal activities. This research indicates the potential of these compounds, including this compound, in developing new antimicrobial agents (Ladani et al., 2009).

Antiviral Activity

Research by Hamdouchi et al. (1999) focused on the synthesis of imidazo[1,2-a]pyridine derivatives to test their effectiveness as antirhinovirus agents. These findings provide insight into the potential application of this compound in antiviral drug development (Hamdouchi et al., 1999).

Cell Physiology and Target Pathways

Yu et al. (2008) explored imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, demonstrating their role in targeting essential cellular processes in both yeast and human cells. This suggests that this compound might also interact with key cellular mechanisms (Yu et al., 2008).

Enhancing Cellular Uptake

Meier et al. (2012) studied Pyrrole–imidazole (Py–Im) polyamides, closely related to the chemical structure of interest, to improve cellular uptake and biological activity. This research might provide valuable insights for enhancing the effectiveness of this compound in biological systems (Meier et al., 2012).

Antineoplastic Activity

The work of Abdel-Hafez (2007) on benzimidazole condensed ring systems, related to the imidazo[1,2-a]pyrimidine structure, demonstrates potential antineoplastic activity. This indicates possible applications of this compound in cancer research and treatment (Abdel-Hafez, 2007).

Properties

IUPAC Name

1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGKOPWCTYUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330084
Record name 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862811-88-9
Record name 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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